molecular formula C11H11ClN2O2 B1437332 ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 1082847-63-9

ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1437332
CAS No.: 1082847-63-9
M. Wt: 238.67 g/mol
InChI Key: LCSGMPHBDQEYAW-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the chloro and methyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.

    Medicine: Some derivatives of this compound have been investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This compound has a different arrangement of the pyrrole and pyridine rings, which can lead to different chemical properties and reactivity.

    Mthis compound: The presence of a methyl ester instead of an ethyl ester can affect the compound’s solubility and reactivity.

    4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid:

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-8(14-9)4-6(2)13-10(7)12/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSGMPHBDQEYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 5
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 6
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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